molecular formula C20H28O7S B8003653 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose

Cat. No.: B8003653
M. Wt: 412.5 g/mol
InChI Key: YMFVNTLEJWBJGE-DUQPFJRNSA-N
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Description

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose involves multiple steps, typically starting with the preparation of the core furo[2,3-d][1,3]dioxol structureCommon reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,4R,6R,6aR)-6-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl isobutyra
  • [(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy]ethanol L-tataric acid

Uniqueness

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose stands out due to its specific structural features and the presence of the benzenesulfonate group, which imparts unique chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

[(3aR,5R,6R,6aR)-5-[(2R)-5,5-dimethyloxolan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O7S/c1-12-6-8-13(9-7-12)28(21,22)27-16-15(14-10-11-19(2,3)24-14)23-18-17(16)25-20(4,5)26-18/h6-9,14-18H,10-11H2,1-5H3/t14-,15-,16-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVNTLEJWBJGE-DUQPFJRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4CCC(O4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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